molecular formula C5H11N2O5P B14586371 Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate CAS No. 61441-32-5

Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate

Cat. No.: B14586371
CAS No.: 61441-32-5
M. Wt: 210.13 g/mol
InChI Key: QPAWQXGXMJHCBE-UHFFFAOYSA-N
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Description

Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate is an organic compound with the molecular formula C6H13O6P It is a derivative of hydrazine and contains a dimethoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate can be synthesized through a series of chemical reactions. One common method involves the reaction of methyl 2-(dimethoxyphosphoryl)acetate with hydrazine. The reaction typically takes place in the presence of a base, such as sodium hydride, in a solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various hydrazine compounds.

Scientific Research Applications

Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(diethoxyphosphoryl)acetate
  • Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate
  • Methyl (oxetan-3-ylidene)acetate

Uniqueness

Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate is unique due to its specific structure, which combines a hydrazine moiety with a dimethoxyphosphoryl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

61441-32-5

Molecular Formula

C5H11N2O5P

Molecular Weight

210.13 g/mol

IUPAC Name

methyl 2-(dimethoxyphosphorylhydrazinylidene)acetate

InChI

InChI=1S/C5H11N2O5P/c1-10-5(8)4-6-7-13(9,11-2)12-3/h4H,1-3H3,(H,7,9)

InChI Key

QPAWQXGXMJHCBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=NNP(=O)(OC)OC

Origin of Product

United States

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